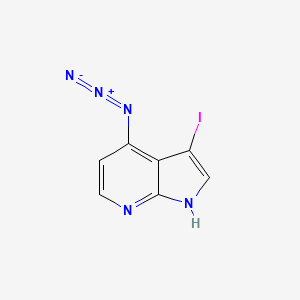

4-Azido-3-iodo-7-azaindole

Description

Evolution and Significance of 7-Azaindole (B17877) Derivatives as Versatile Chemical Scaffolds in Synthetic Chemistry

7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, has emerged as a "privileged structure" in medicinal chemistry and materials science. researchgate.netnih.govmdpi.com Its structural resemblance to naturally occurring indoles and purines allows it to act as a bioisostere, modulating key properties like solubility, lipophilicity, and target binding affinity. researchgate.netnsf.gov This has led to the development of numerous 7-azaindole-based compounds with a wide range of biological activities, including kinase inhibitors for cancer therapy. mdpi.comjst.go.jpresearchgate.net The 7-azaindole framework provides a rigid scaffold with both hydrogen-bond donor (the pyrrole (B145914) NH) and acceptor (the pyridine (B92270) nitrogen) sites, crucial for interactions with biological targets. jst.go.jpresearchgate.net

The development of synthetic methodologies to functionalize the 7-azaindole core has been a significant area of research. researchgate.netnih.govresearchgate.net Advances in organometallic chemistry, particularly transition-metal-catalyzed cross-coupling reactions, have enabled the introduction of a wide variety of substituents at different positions of the azaindole ring system, greatly expanding the chemical space accessible to researchers. researchgate.netnih.gov

Strategic Positional Functionalization of the 7-Azaindole Core

The ability to selectively introduce functional groups at specific positions of the 7-azaindole nucleus is critical for tailoring its properties. The C3 position is particularly reactive towards electrophilic substitution, and iodination at this position is a common strategy to introduce further diversity via cross-coupling reactions. researchgate.netencyclopedia.pub The C4, C5, and C6 positions of the pyridine ring can also be functionalized through various methods, including nucleophilic aromatic substitution and directed ortho-metalation. researchgate.netuni-muenchen.de This strategic functionalization allows for the fine-tuning of the electronic and steric properties of the molecule, which is essential for optimizing its performance in various applications. sioc-journal.cnacs.org

| Position | Common Functionalization Strategies |

| C2 | Deprotolithiation followed by electrophilic trapping. mdpi.com |

| C3 | Electrophilic iodination, bromination; Sonogashira and Suzuki couplings. researchgate.netencyclopedia.pub |

| C4 | Nucleophilic aromatic substitution of halo-derivatives. researchgate.net |

| C5 | Suzuki coupling of bromo-derivatives; directed metalation. encyclopedia.pubresearchgate.net |

| C6 | Palladium-catalyzed cross-coupling reactions. researchgate.net |

| N1 | N-arylation using copper-catalyzed Ullmann-type couplings. researchgate.net |

The Strategic Combination of Azido (B1232118) and Iodo Functionalities in Molecular Design

The simultaneous presence of azido (–N₃) and iodo (–I) groups on a molecule, as seen in 4-azido-3-iodo-7-azaindole, offers a powerful toolkit for synthetic chemists. The 4'-azido, 3'-iodo-substituted phenyl ring is a frequently used motif in the design of photoaffinity ligands. researchgate.net These two functional groups exhibit distinct and predictable reactivity, allowing for sequential and controlled chemical transformations.

Rationale for Orthogonal Reactivity and Dual Labeling Capabilities

The concept of "orthogonal reactivity" is central to the utility of the azido-iodo pairing. rsc.org This means that one functional group can be reacted selectively in the presence of the other by choosing appropriate reaction conditions. The azide (B81097) group is well-known for its participation in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), to form stable triazoles. rsc.orgthermofisher.com These reactions are highly efficient and biocompatible. rsc.org

The iodo group, on the other hand, is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds. The distinct reactivity profiles of the azido and iodo groups enable a "dual labeling" strategy, where two different molecular entities can be attached to the same scaffold in a controlled manner. researchgate.netacs.org

| Functional Group | Key Reactions | Utility |

| Azido (-N₃) | Click Chemistry (e.g., CuAAC, SPAAC), Staudinger Ligation. rsc.org | Bioconjugation, synthesis of triazoles, labeling of biomolecules. acs.org |

| Iodo (-I) | Suzuki, Sonogashira, Buchwald-Hartwig cross-coupling. researchgate.net | Formation of C-C and C-heteroatom bonds, introduction of aryl and alkyl groups. |

Implications for Advanced Chemical Biology and Material Science Research

The dual functionality of molecules like this compound has significant implications for various research fields. In chemical biology, these building blocks can be used to synthesize sophisticated molecular probes for studying biological processes. acs.orgrsc.org For instance, the azido group can be used to attach a fluorescent dye or a biotin (B1667282) tag for visualization and purification, while the iodo group can be used to link the probe to a specific biomolecule. chinesechemsoc.org This dual-labeling capability is particularly valuable for creating photoaffinity labels to identify and study protein-ligand interactions. researchgate.netacs.org

In materials science, the ability to perform sequential and orthogonal modifications is crucial for the design of functional materials. 7-azaindole derivatives are known to be excellent blue emitters for organic light-emitting diodes (OLEDs). rsc.orgrsc.org The strategic functionalization enabled by the azido and iodo groups can be used to tune the photophysical properties of these materials and to attach them to other components in a device.

Overview of Key Research Domains Utilizing this compound as a Molecular Building Block

The unique chemical features of this compound make it a valuable tool in several research areas:

Medicinal Chemistry and Drug Discovery: As a scaffold for the synthesis of potent and selective kinase inhibitors and other therapeutic agents. nih.govmdpi.com The azido group can be a precursor to an amino group or used to attach the molecule to a larger drug delivery system.

Chemical Biology: For the development of photoaffinity probes to study protein-ligand interactions and enzyme mechanisms. researchgate.netacs.org The azido group serves as a photoreactive crosslinker, while the iodo group can be used for radiolabeling. nih.gov

Organic Synthesis: As a versatile intermediate for the construction of complex heterocyclic systems. The orthogonal reactivity of the azido and iodo groups allows for a stepwise and controlled synthetic strategy. rsc.org

Materials Science: In the design of novel organic electronic materials with tailored photophysical and electronic properties. rsc.orgrsc.org

Historical Development of Precursor Chemistries Leading to the Synthesis of Azido- and Iodo-Substituted Azaindoles

The synthesis of functionalized 7-azaindoles has evolved significantly over the years. Early methods often involved the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. nih.govuni-rostock.de The Fischer indole (B1671886) synthesis and the Bartoli indole synthesis are classical methods that have been adapted for the preparation of azaindoles. researchgate.net

More recently, transition-metal-catalyzed reactions have become the methods of choice for the synthesis and functionalization of the 7-azaindole core. nih.govorganic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, have been instrumental in introducing aryl, heteroaryl, and alkynyl groups at various positions of the azaindole ring. encyclopedia.pubacs.org

The introduction of the iodo group is typically achieved through electrophilic iodination, often using reagents like N-iodosuccinimide (NIS). encyclopedia.pubmdpi.com The azido group can be introduced through various methods, including nucleophilic substitution of a suitable leaving group or diazotization of an amino group followed by treatment with an azide source. researchgate.netnih.gov The development of these precursor chemistries has been crucial for making complex molecules like this compound readily accessible for research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-azido-3-iodo-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN5/c8-4-3-11-7-6(4)5(12-13-9)1-2-10-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYZRXFGICUPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1N=[N+]=[N-])C(=CN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801276280 | |

| Record name | 4-Azido-3-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801276280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190322-63-4 | |

| Record name | 4-Azido-3-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Azido-3-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801276280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Azido 3 Iodo 7 Azaindole and Its Precursors

Regioselective Synthesis of 7-Azaindole (B17877) Scaffolds with C-3 and C-4 Functionalization

The construction of a 4,3-disubstituted 7-azaindole, such as 4-azido-3-iodo-7-azaindole, necessitates distinct synthetic operations on both the pyrrole (B145914) and pyridine (B92270) rings of the fused heterocyclic system. The pyrrole ring is electron-rich and thus susceptible to electrophilic substitution, primarily at the C-3 position. Conversely, the pyridine ring is electron-deficient and more amenable to nucleophilic substitution, especially when a suitable leaving group is present. The synthesis plan for this compound typically involves sequential functionalization, beginning with the introduction of the iodo group at C-3, followed by the installation of the azido (B1232118) group at C-4 on a pre-functionalized precursor.

The introduction of an iodine atom at the C-3 position of the 7-azaindole nucleus is a common and critical transformation. nih.gov This position is the most nucleophilic carbon in the scaffold, making it the preferred site for electrophilic attack.

Direct electrophilic iodination is the most straightforward method for installing an iodine atom at the C-3 position. This reaction proceeds via an aromatic electrophilic substitution (SEAr) mechanism, where an electrophilic iodine species attacks the electron-rich pyrrole ring. The regioselectivity is dictated by the electronic properties of the 7-azaindole system; calculations and experimental results confirm that the highest occupied molecular orbital (HOMO) coefficients and the most negative atomic charges are localized at the C-3 carbon, directing the electrophile to this site. nih.govresearchgate.net

Several reagent systems have been developed for this purpose, each with its own advantages. Common methods include:

Iodine and Base: A widely used protocol involves treating the 7-azaindole with molecular iodine (I₂) in the presence of a base like potassium hydroxide (B78521) (KOH). nih.gov The base facilitates the reaction, likely by deprotonating the pyrrole nitrogen to increase the nucleophilicity of the ring system.

N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine. Reactions are often carried out in solvents like acetonitrile, sometimes with the addition of a base to improve yields. nih.govresearchgate.net

Iodine Monochloride (ICl): ICl is a more potent iodinating agent and can be used for direct iodination, often in the presence of a solid support like Celite® to moderate its reactivity. researchgate.net

The general mechanism involves the attack of the C-3 position of the azaindole onto the electrophilic iodine source (e.g., I⁺ character in I₂ or NIS), forming a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation, typically from the C-3 carbon, re-establishes aromaticity and yields the 3-iodo-7-azaindole product. The presence of substituents on the azaindole ring, for instance at the N-1 or C-4 positions, can influence the reaction rate but generally does not alter the C-3 regioselectivity of iodination. nih.govacs.org

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Iodine (I₂) / Potassium Hydroxide (KOH) | DMF, room temperature | nih.gov |

| N-Iodosuccinimide (NIS) | Acetonitrile, with or without base, room temperature | nih.govresearchgate.net |

| Iodine Monochloride (ICl) / Celite® | Various organic solvents | researchgate.net |

In addition to direct electrophilic attack, metal-mediated processes offer alternative pathways for C-3 iodination, sometimes providing enhanced control or reactivity.

Deprotometalation-Iodolysis: This strategy involves the regioselective deprotonation of the 7-azaindole ring using a strong base, followed by quenching the resulting organometallic intermediate with an iodine source. For instance, deprotolithiation at the C-2 position using lithium amide bases is well-established. nih.gov While C-3 is the kinetic site of electrophilic attack, specific metalation at other positions can be achieved, followed by trapping with iodine. However, for C-3 iodination, this method is less common than direct electrophilic iodination due to the inherent reactivity of the C-3 position itself.

Copper-Mediated Iodination: Copper catalysis can be employed in oxidative C-H iodination reactions. Some proposed mechanisms involve the formation of a high-valent copper-iodide species, such as a Cu(III)-iodide complex. researchgate.net This species then acts as the electrophile, undergoing addition to the C-3 position of the azaindole ring, leading to the iodinated product. researchgate.net These methods are part of a broader class of metal-catalyzed C-H functionalization reactions that are of significant interest in modern organic synthesis. mdpi.comnih.gov

With the C-3 position iodinated, the subsequent challenge is the introduction of an azido group at the C-4 position on the pyridine ring. This requires different strategies, as the pyridine ring is electron-deficient and not susceptible to electrophilic attack. The two primary retrosynthetic approaches start from a precursor bearing either a leaving group (for nucleophilic substitution) or an amino group (for diazotization) at the C-4 position.

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-deficient aromatic and heteroaromatic rings. masterorganicchemistry.comnih.gov The reaction involves the attack of a nucleophile on the ring, displacing a leaving group. For the synthesis of a 4-azido-7-azaindole, this pathway would typically start with a 4-halo-7-azaindole, most commonly 4-chloro-7-azaindole (B22810), which is a commercially available or readily synthesized intermediate. chemicalbook.comchemimpex.com

The azide (B81097) ion (N₃⁻), usually from sodium azide (NaN₃), is an excellent nucleophile for SNAr reactions due to its high nucleophilicity and weak basicity. masterorganicchemistry.com The mechanism proceeds in two steps:

Addition: The azide nucleophile attacks the C-4 carbon of the 4-chloro-7-azaindole, which bears the leaving group (Cl). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atom of the pyridine ring.

Elimination: The leaving group (chloride ion) is expelled from the Meisenheimer complex, restoring the aromaticity of the pyridine ring and yielding the 4-azido-7-azaindole product.

This substitution can be performed on the 7-azaindole core before or after C-3 iodination, though performing it on a 3-iodo-4-chloro-7-azaindole precursor would lead directly to the desired scaffold.

An alternative route to the 4-azido group involves the transformation of a 4-amino group via a diazonium salt intermediate. This protocol begins with 4-amino-7-azaindole as the precursor.

The process involves two key steps:

Diazotization: The primary aromatic amino group at C-4 is converted into a diazonium salt (-N₂⁺). This is typically achieved by treating the amine with a source of nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). The resulting 7-azaindole-4-diazonium salt is highly reactive.

Azidation: The diazonium group is an excellent leaving group (dinitrogen gas, N₂) and is readily displaced by a variety of nucleophiles. Addition of sodium azide (NaN₃) to the cold diazonium salt solution results in the displacement of N₂ and the formation of the 4-azido-7-azaindole.

This method is a classic transformation for converting aromatic amines into a wide range of functional groups and is applicable to heterocyclic amines, provided the reaction conditions are carefully controlled. sapub.org

| Method | Precursor | Key Reagents | Mechanism |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | 4-Chloro-7-azaindole | Sodium Azide (NaN₃) | SNAr (Addition-Elimination) |

| Diazotization-Azidation | 4-Amino-7-azaindole | 1. NaNO₂ / Acid 2. Sodium Azide (NaN₃) | Diazonium salt formation and substitution |

Introduction of the Azido Group at the C-4 Position

Protecting Group Strategies for Nitrogen Atoms in 7-Azaindole Derivatives

The functionalization of 7-azaindole derivatives often requires the strategic protection of the nitrogen atoms in both the pyrrole and pyridine rings to prevent unwanted side reactions and to direct reactivity to the desired positions. The choice of protecting group is crucial and depends on its stability under the planned reaction conditions and the ease of its subsequent removal.

Commonly employed protecting groups for the pyrrole nitrogen (N1) include the tert-butyloxycarbonyl (Boc) group, which can be installed and later removed under acidic conditions using reagents like trifluoroacetic acid. Another prevalent category is sulfonyl groups, such as the benzenesulfonyl group, which offers robust protection and is typically attached using benzenesulfonyl chloride. For specific applications, such as directing lithiation away from the C2 position, bulky protecting groups like triisopropylsilyl (TIPS) are utilized. The 2-(trimethylsilyl)ethoxymethyl (SEM) group has also been used for nitrogen protection during amination reactions. In some instances, simple alkylation, such as methylation or the introduction of a 4-methoxybenzyl group, serves as an effective protecting strategy during cross-coupling reactions.

These strategies are essential for multi-step syntheses, ensuring that transformations like metal-catalyzed cross-coupling or lithiation occur with high regioselectivity and yield.

Table 1: Common Nitrogen Protecting Groups for 7-Azaindole Derivatives

| Protecting Group | Abbreviation | Purpose / Use Case |

|---|---|---|

| tert-Butyloxycarbonyl | Boc | General protection, removed with acid. Used in Suzuki couplings. |

| Benzenesulfonyl | Bes | Robust protection, used in Suzuki-Miyaura reactions. |

| Triisopropylsilyl | TIPS | Bulky group to sterically hinder and direct lithiation. |

| 2-(Trimethylsilyl)ethoxymethyl | SEM | Protection during amination reactions. |

| 4-Methoxybenzyl | PMB | Protection during cross-coupling reactions. |

Cross-Coupling Reactions for Derivatization of Haloazaindoles

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the derivatization of haloazaindoles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry for building molecular complexity and exploring the structure-activity relationships of 7-azaindole-based compounds.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The formation of C-C bonds on the 7-azaindole scaffold is frequently achieved through palladium-catalyzed reactions that couple haloazaindoles with various organometallic or unsaturated partners.

The Suzuki-Miyaura reaction couples organoboron compounds (boronic acids or esters) with organic halides. It is particularly useful for synthesizing diaryl-7-azaindoles. In di-halogenated substrates, such as 5-bromo-3-iodo-7-azaindole, the reaction can be performed sequentially and with high chemoselectivity. The greater reactivity of the carbon-iodine bond allows for selective coupling at the C3 position, leaving the C5-bromo substituent available for a second, distinct Suzuki-Miyaura coupling. This stepwise approach enables the synthesis of unsymmetrical 3,5-diaryl derivatives. Similarly, one-pot Suzuki-Miyaura reactions have been developed for 6-chloro-3-iodo-7-azaindoles, exploiting the reactivity difference between the C-I and C-Cl bonds to achieve selective diarylation. Notably, specialized palladium precatalysts have enabled these couplings to proceed even on unprotected azaindoles, which can otherwise inhibit catalysis.

The Sonogashira reaction is a method for coupling terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. This reaction is instrumental in introducing alkynyl moieties onto the 7-azaindole core. A common synthetic route to 2-substituted 7-azaindoles involves an initial Sonogashira coupling between 2-amino-3-iodopyridine (B10696) and a terminal alkyne, followed by an intramolecular cyclization to form the azaindole ring. This two-step process provides a straightforward method for accessing a variety of C2-functionalized azaindoles.

The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide. While less commonly reported for 7-azaindole itself, studies on analogous halo-indoles and halo-tryptophans demonstrate its utility. The reaction typically proceeds with high stereoselectivity, yielding the (E)-isomer of the resulting substituted alkene. This methodology can be applied under aqueous conditions, making it a valuable tool for modifying complex, biologically relevant molecules.

Table 2: Examples of Palladium-Catalyzed C-C Bond Forming Reactions on Haloazaindoles

| Reaction | Haloazaindole Substrate | Coupling Partner | Key Feature |

|---|---|---|---|

| Suzuki-Miyaura | 5-Bromo-3-iodo-7-azaindole | Arylboronic acids | Chemoselective, sequential coupling at C3 then C5. |

| Sonogashira | 2-Amino-3-iodopyridine | Terminal alkynes | Forms an intermediate for subsequent cyclization to 2-substituted 7-azaindoles. |

| Heck | (by analogy) 7-Iodo-tryptophan | Styrenes | High (E)-stereoselectivity, feasible in aqueous media. |

Carbon-Heteroatom Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is particularly important for synthesizing amino-substituted azaindoles, which are common motifs in pharmacologically active compounds. A significant challenge in applying this reaction to haloazaindoles is the presence of the acidic N-H group on the pyrrole ring, which can lead to undesired side reactions or catalyst inhibition.

To overcome this, highly effective methods have been developed for the Buchwald-Hartwig amination of unprotected halo-7-azaindoles. These procedures utilize specialized palladium precatalysts and bulky biarylphosphine ligands, such as BrettPhos. This catalyst system demonstrates remarkable selectivity for the desired C-N bond formation over competing N-arylation of the azaindole ring itself. The reactions proceed under mild conditions and are compatible with a wide array of primary and secondary amines, including aliphatic, aromatic, and heteroaromatic amines.

Nitrene Chemistry in Azaindole Synthesis and Functionalization

The azido group (–N₃) is a versatile functional group that can serve as a precursor to highly reactive nitrene intermediates upon thermal or photochemical activation. This reactivity is harnessed in various synthetic transformations, including cyclization reactions.

Cyclization Reactions Involving Azido Intermediates

The azide functional group is a key component in intramolecular cyclization reactions to form new heterocyclic rings. One powerful example is the intramolecular acetylenic Schmidt reaction. In this transformation, a suitably positioned alkyne can react with an azide, leading to ring formation. This strategy has been successfully employed in the synthesis of 6-azaindoles from 2-azidomethyl-substituted pyrroles bearing an acetylenic unit. The reaction proceeds smoothly in the presence of a base, which facilitates the cyclization followed by nitrogen gas extrusion to yield the fused pyridine ring of the azaindole core. This metal-free cyclization method is effective for precursors bearing diverse aryl substituents.

Novel Synthetic Routes and Catalyst Development for Accessing this compound

However, a plausible synthetic pathway can be proposed based on established transformations of the 7-azaindole nucleus and related heterocycles. Such a route would likely involve a multi-step sequence:

C3-Iodination: The synthesis would commence with the electrophilic iodination of 7-azaindole at the C3 position. This is a well-precedented reaction, typically achieved with reagents like N-iodosuccinimide (NIS) or iodine in the presence of a base. The C3 position is the most nucleophilic site for electrophilic aromatic substitution on the 7-azaindole ring.

C4-Nitration: The subsequent introduction of a functional group at the C4 position is more complex. One potential strategy involves the nitration of 3-iodo-7-azaindole. While direct nitration can be unselective, conditions using mixed acids (HNO₃/H₂SO₄) have been used to nitrate (B79036) related azaindole systems. An alternative approach could involve the formation of a 7-azaindole-N-oxide, which can activate the C4 position for nucleophilic substitution, a strategy used to prepare 4-chloro and 4-methoxy-7-azaindoles.

Reduction of Nitro Group: Assuming successful nitration, the 4-nitro group would be reduced to a 4-amino group. This transformation is commonly carried out using standard methods such as catalytic hydrogenation (e.g., H₂ over Pd/C) or reduction with metals like tin or iron in acidic media.

Conversion of Amine to Azide: The final step would be the conversion of the 4-amino-3-iodo-7-azaindole intermediate into the target 4-azido product. This is typically accomplished via a two-step diazotization-azidation sequence. The amine is first treated with a nitrite source (e.g., sodium nitrite) in a strong acid to form a diazonium salt, which is then quenched with an azide source, such as sodium azide, to yield the final product.

The development of novel catalysts and synthetic methods continues to be an active area of research to improve the efficiency and regioselectivity of functionalizing the 7-azaindole core at each position.

Chemical Reactivity Profiles and Mechanistic Investigations of 4 Azido 3 Iodo 7 Azaindole

Reactivity of the Azido (B1232118) Functionality

No published data is available on the specific reactivity of the azido functionality in 4-Azido-3-iodo-7-azaindole.

Cycloaddition Reactions for the Construction of Heterocyclic Systems

There are no specific studies found that detail the participation of this compound in the following cycloaddition reactions.

No information is available on the use of this compound in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

There are no documented instances of this compound being used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

The reactivity of this compound in Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) has not been reported.

No studies have been found that investigate the participation of this compound in Inverse Electron-Demand Diels-Alder reactions with tetrazines.

Formation and Reactivity of Azido-Derived Nitrenes under Photochemical or Thermal Conditions

There is no available research on the formation and subsequent reactivity of nitrenes derived from this compound under either photochemical or thermal conditions.

Insertion Reactions and Cycloadditions of Nitrene Intermediates

The azide (B81097) group at the C4 position of this compound is a precursor to a highly reactive nitrene intermediate upon thermolysis or photolysis. This nitrene can undergo various transformations, primarily insertion reactions and cycloadditions.

Insertion Reactions : A key reaction of the generated nitrene is intramolecular C-H bond insertion. This process can lead to the formation of new ring systems, yielding complex polycyclic aromatic structures. Rhodium catalysts are often employed to facilitate this transformation, giving rise to carbazolone and indolone derivatives from related precursors. nih.gov

Cycloadditions : In the presence of unsaturated systems like alkenes or alkynes, the nitrene intermediate can participate in cycloaddition reactions. The reaction with alkenes typically forms aziridines. nih.gov With 1,3-dienes, while aziridination is common, certain catalysts can promote a [4+1] cycloaddition to yield 3-pyrrolines. nih.gov The 1,3-dipolar character of the azide group itself allows for [3+2] cycloadditions with alkynes to form triazoles, a reaction that can be catalyzed by metals like ruthenium or copper. mdpi.comacs.org This reactivity provides a pathway to link the azaindole core to other molecules through a stable triazole linkage.

The table below summarizes cycloaddition reactions involving nitrene precursors and azides.

| Reaction Type | Reactants | Product | Catalyst/Conditions |

| [4+1] Cycloaddition | 1,3-Diene + Nitrene Precursor | 3-Pyrroline | [Cu(hfacac)₂] |

| [3+2] Cycloaddition | Alkyne + Azide | 1,5-disubstituted 1,2,3-triazole | Ruthenium catalyst |

| Nitrene Cycloaddition | Alkene (e.g., in SWCNTs) + Azide | Aziridine | High Temperature |

Staudinger Ligation and its Modifications

The Staudinger ligation is a highly chemoselective reaction that transforms an azide into an amine, which then forms an amide bond. This reaction is fundamental in chemical biology for bioconjugation. sigmaaldrich.comthermofisher.com The process begins with the reaction of the 4-azido group of this compound with a triarylphosphine, typically triphenylphosphine, to form an aza-ylide intermediate with the loss of nitrogen gas. wikipedia.org

In the classic Staudinger reduction, this intermediate is hydrolyzed to produce the corresponding amine (4-amino-3-iodo-7-azaindole) and phosphine (B1218219) oxide. wikipedia.org

A crucial modification, known as the traceless Staudinger ligation, involves a phosphine reagent engineered with an ortho-ester group. sigmaaldrich.comorganic-chemistry.org After the initial aza-ylide formation, an intramolecular S- to N-acyl shift occurs, leading to an amidophosphonium salt. raineslab.com Subsequent hydrolysis cleaves the P-N bond, yielding the final amide product and a phosphine oxide byproduct, with no atoms from the phosphine reagent remaining in the final ligated product. organic-chemistry.orgraineslab.com This method is particularly valuable as it does not depend on the presence of specific amino acids like cysteine and proceeds without epimerization. raineslab.com

The high selectivity of the azide and phosphine groups, which are orthogonal to most biological functionalities, makes the Staudinger ligation a powerful tool for labeling and modifying biomolecules. sigmaaldrich.comnih.govsigmaaldrich.com

Reactivity of the Iodo Functionality in Subsequent Transformations

The iodine atom at the C3 position of the 7-azaindole (B17877) nucleus is an excellent leaving group, making it a prime site for introducing a wide variety of substituents through cross-coupling and substitution reactions. nih.gov

Applications in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the iodo group at C3 of this compound is well-suited for these transformations. nih.govnih.gov

Suzuki-Miyaura Coupling : This reaction couples the iodo-azaindole with boronic acids or esters to form C-C bonds. It is widely used to introduce aryl and heteroaryl substituents. mdpi.comatlanchimpharma.com The reaction is tolerant of many functional groups and can be performed on unprotected N-H azaindoles under mild conditions. nih.gov Various palladium catalysts and ligands can be employed to optimize yields. nih.govresearchgate.net

Sonogashira Coupling : This reaction forms a C-C bond between the C3-iodo position and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.govwikipedia.org This method is essential for synthesizing arylalkynes and conjugated enynes. wikipedia.orgresearchgate.net The reaction conditions are generally mild, and it has been applied to various halo-azaindoles. mdpi.comatlanchimpharma.com

Heck Coupling : The Heck reaction couples the iodo-azaindole with an alkene to create a new C-C bond, typically with the introduction of a vinyl group. mdpi.comatlanchimpharma.com This reaction has been used in cascade sequences for the synthesis of various substituted azaindoles. nih.govresearchgate.net

C-N and C-O Couplings : Palladium catalysis also enables the formation of C-N and C-O bonds via coupling with amines, amides, or phenols (Buchwald-Hartwig amination). nih.govresearchgate.net These reactions provide access to a broad range of functionalized azaindole derivatives.

The following table summarizes typical conditions for palladium-catalyzed cross-coupling reactions on halo-azaindoles.

| Coupling Reaction | Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent |

| Suzuki-Miyaura | Iodo/Bromo-Azaindole | Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O |

| Sonogashira | Iodo-Azaindole | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF |

| Heck | Iodo-Azaindole | Alkene (e.g., methyl acrylate) | Pd(OAc)₂ | NEt₃ | DMF |

| C-N Coupling | Bromo-Azaindole | Amine/Amide | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane |

Nucleophilic Substitution Reactions

While less common than cross-coupling reactions for aryl halides, direct nucleophilic substitution of the iodo group is possible under certain conditions. The reactivity is enhanced by the electron-deficient nature of the pyridine (B92270) ring. One notable example is the Finkelstein reaction, where a halogen exchange occurs. For instance, 4-iodo-7-azaindole (B1323397) can be synthesized from 4-chloro-7-azaindole (B22810) by treatment with sodium iodide, demonstrating the viability of nucleophilic substitution at this position. chemicalbook.com The synthesis of various indole (B1671886) derivatives has been achieved through nucleophilic substitution at the C3 position, although care must be taken to avoid undesired side reactions like dimerization. researchgate.net

Orthogonal and Tandem Reactivity of Azido and Iodo Groups in Sequential or One-Pot Transformations

The distinct reactivity profiles of the azido and iodo groups in this compound allow for their selective and sequential manipulation, a concept known as orthogonal reactivity. This property is highly valuable for the synthesis of complex, multifunctional molecules.

For example, a synthetic sequence could involve an initial palladium-catalyzed Sonogashira coupling at the C3-iodo position to introduce an alkyne substituent. The azide at the C4 position would remain untouched under these conditions. Subsequently, the azide can be transformed via a Staudinger ligation to introduce a peptide or via a cycloaddition reaction to link to another molecular fragment.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The kinetics and thermodynamics of the reactions involving this compound are crucial for understanding reaction mechanisms and optimizing conditions.

Azide Reactions : Theoretical studies on 1,3-dipolar cycloadditions of azides with alkynes show that these reactions have high activation barriers in the absence of a catalyst. acs.org However, the resulting triazole products are thermodynamically very stable, with the reactions being highly exothermic. acs.org This thermodynamic driving force makes the cycloaddition essentially irreversible. Ruthenium or copper catalysts dramatically lower the activation energy, accelerating the reaction rate without altering the favorable thermodynamics.

Palladium-Catalyzed Reactions : The kinetics of palladium-catalyzed cross-coupling reactions are complex and depend on several factors, including the nature of the halide, the palladium catalyst and ligand, the base, and the solvent. The oxidative addition of the C-I bond to the Pd(0) complex is typically the rate-determining step. The reactivity trend for halides is generally I > Br > Cl. libretexts.org Mechanistic investigations into Suzuki-Miyaura couplings have shown that unprotected N-H groups in azoles can sometimes inhibit the reaction by coordinating to the palladium center, but the use of appropriate ligands and precatalysts can overcome this issue. nih.gov

Mechanistic Elucidation of Key Chemical Transformations

Information regarding the mechanistic elucidation of key chemical transformations specifically for this compound is not available in the reviewed literature.

Investigation of Reaction Intermediates and Transition States

There are no published studies investigating the reaction intermediates and transition states involved in the chemical reactions of this compound.

Role of Catalysts and Additives in Reaction Efficiency and Selectivity

While the roles of catalysts and additives are crucial in the synthesis and functionalization of the general 7-azaindole scaffold, their specific effects on reactions involving this compound have not been documented.

Applications of 4 Azido 3 Iodo 7 Azaindole in Chemical Biology and Bio Orthogonal Methodologies

Development of Dual-Function Molecular Probes

The unique architecture of 4-Azido-3-iodo-7-azaindole makes it an exemplary candidate for the creation of dual-function molecular probes. These probes are engineered to interact with and report on biological targets through two distinct and controllable chemical handles.

Design Principles for Bi-functional Labeling Agents

The design of bi-functional labeling agents based on the this compound scaffold hinges on the strategic placement of its key functional groups. The 7-azaindole (B17877) core itself can serve as a recognition element for specific biological targets, such as protein kinases, due to its structural similarity to native purine bases.

The core design principles involve:

Recognition Moiety: The 7-azaindole skeleton acts as the primary pharmacophore, directing the probe to a specific class of biological targets. Its binding affinity and specificity can be further modulated through substitutions on the pyrrole (B145914) or pyridine (B92270) rings.

Photoactivatable Cross-linking Group: The azido (B1232118) group at the 4-position serves as a photoreactive handle. Upon irradiation with UV light, it generates a highly reactive nitrene intermediate that can form a covalent bond with nearby molecules, thus permanently labeling the target.

Orthogonal Chemical Handle: The iodo group at the 3-position provides a site for further chemical modification through reactions such as palladium-catalyzed cross-coupling (e.g., Sonogashira, Suzuki, or Buchwald-Hartwig reactions). This allows for the attachment of a secondary reporter group, such as a fluorophore, biotin (B1667282) tag for enrichment, or another reactive group for subsequent ligation.

This trifunctional design allows for a sequential and controlled labeling strategy. The probe can first bind to its target, then be covalently cross-linked via photoactivation, and finally, the reporter tag can be introduced via the iodo handle for visualization or purification.

Strategies for Orthogonal Conjugation

The presence of two distinct reactive groups on this compound enables orthogonal conjugation strategies, where each group can be reacted independently without interfering with the other. This is crucial for multi-step labeling experiments.

Key orthogonal conjugation strategies include:

Photo-ligation followed by Chemical Ligation: The primary interaction with the biological target is first captured by photo-cross-linking via the azido group. Subsequently, the iodo group is utilized for a bio-orthogonal chemical reaction to attach a reporter molecule. This temporal separation of reactions ensures that the reporter group does not interfere with the initial binding and cross-linking event.

Pre-functionalization followed by Photo-ligation: Alternatively, the iodo group can be modified first to introduce a desired functionality, for example, a fluorescent dye. This pre-functionalized probe can then be used in photoaffinity labeling experiments to directly visualize the target interaction.

The choice of strategy depends on the specific experimental goals, such as identifying an unknown protein target or imaging a known protein within a complex cellular environment.

Photoaffinity Labeling (PAL) Methodologies

Photoaffinity labeling is a powerful technique to identify and characterize ligand-biomolecule interactions. This compound is particularly well-suited for PAL due to the photoreactive nature of its azido group.

Generation of Photoreactive Species from the Azido Group

Upon exposure to UV light, typically in the range of 254-300 nm, the azido group of this compound undergoes photolysis. This process involves the extrusion of dinitrogen gas (N₂) and the formation of a highly reactive singlet nitrene intermediate. This nitrene is short-lived and can undergo a variety of reactions with its immediate surroundings, including:

C-H Insertion: Insertion into carbon-hydrogen bonds of amino acid side chains or other biomolecules.

N-H Insertion: Insertion into nitrogen-hydrogen bonds, for example, in the peptide backbone.

Addition to Double Bonds: Reaction with unsaturated systems.

This indiscriminate reactivity ensures that the probe forms a stable covalent bond with the molecule it is bound to at the moment of photoactivation.

Applications in Covalent Adduct Formation for Target Identification Research

The ability of this compound to form covalent adducts with its binding partners upon photoactivation is a cornerstone of its utility in target identification research. In a typical workflow, a biological sample (e.g., cell lysate or intact cells) is incubated with the probe. After allowing for binding to its target(s), the sample is irradiated with UV light to induce covalent cross-linking.

Following the formation of the covalent adduct, the iodo group can be utilized for the attachment of a biotin tag via a suitable cross-coupling reaction. The biotinylated protein-probe adduct can then be enriched from the complex mixture using streptavidin-coated beads. The enriched proteins are subsequently identified using mass spectrometry-based proteomics. This powerful approach allows for the unbiased identification of the cellular targets of a molecule of interest.

| Methodology | Description | Key Feature of this compound Utilized |

| Target Identification | Unbiased discovery of protein binding partners in a complex biological sample. | Photoreactive azido group for covalent capture and iodo group for subsequent enrichment tag attachment. |

| Binding Site Mapping | Identification of the specific amino acid residues involved in the binding interaction. | Covalent bond formation allows for enzymatic digestion and mass spectrometric analysis to pinpoint the modified peptide. |

Bio-orthogonal Ligation Strategies

Bio-orthogonal ligation refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. The azido group of this compound is a key player in several such strategies.

While the primary use of the azido group in this context is often for photo-cross-linking, it can also participate in bio-orthogonal "click chemistry" reactions, provided the experimental conditions are carefully controlled to avoid premature photoactivation. The most common bio-orthogonal ligation involving azides is the Staudinger ligation and various forms of azide-alkyne cycloadditions .

Staudinger Ligation: This reaction occurs between an azide (B81097) and a phosphine (B1218219), such as triphenylphosphine, to form an aza-ylide intermediate which then hydrolyzes to yield a primary amine and the corresponding phosphine oxide. This reaction is highly selective and proceeds under mild, biological conditions.

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient click reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable triazole linkage.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of copper catalysts in living systems, strained cyclooctynes can be used to react with azides in a catalyst-free manner.

Information regarding the chemical compound “this compound” is not available in the public domain.

Extensive and targeted searches of scientific databases, chemical literature, and public repositories have yielded no specific information on the synthesis, properties, or applications of the chemical compound “this compound.”

While the individual components of this compound's name relate to established areas of chemical research—such as 7-azaindole scaffolds, azide and iodo functional groups, and their applications in chemical biology—the specific combination as named does not appear in the currently accessible scientific literature.

Consequently, it is not possible to provide an article on “this compound” that meets the requirements of being thorough, informative, and scientifically accurate based on existing research. The requested sections and subsections concerning its applications in click chemistry, as tagging reagents, in chemical reporter strategies, and in the synthesis of molecular tools for proximity-based assays cannot be addressed without foundational data on the compound itself.

Further research or de novo synthesis and characterization would be required to establish the properties and potential applications of this compound. At present, there is no scientific basis to generate the requested article.

Applications of 4 Azido 3 Iodo 7 Azaindole in Materials Science and Polymer Chemistry

Design and Synthesis of Functional Polymeric Materials

The presence of two distinct and orthogonally reactive functional groups—the azide (B81097) and the iodide—positions 4-azido-3-iodo-7-azaindole as an exceptional precursor for the synthesis of highly functionalized polymeric materials. This dual functionality allows for sequential or simultaneous modifications, enabling the precise construction of polymers with tailored properties.

The azide group (–N₃) on the this compound molecule is an ideal handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. csmres.co.uk The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which rapidly and quantitatively joins an azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole linkage. organic-chemistry.orgsigmaaldrich.com

This reaction can be employed in several ways for polymer modification:

Polymer Functionalization: An existing polymer chain containing pendant alkyne groups can be functionalized by reacting it with this compound. This process grafts the iodo-azaindole moiety onto the polymer, introducing new properties or providing a site (the iodo group) for further diversification.

Polymer-Polymer Ligation: Two different polymer chains, one functionalized with azides and the other with alkynes, can be linked together, creating block copolymers.

Crosslinking: When a polymer contains multiple alkyne groups, this compound can act as a crosslinking agent, particularly if it is first dimerized or functionalized through its iodo group. The formation of stable triazole crosslinks can significantly alter the material's mechanical and thermal properties, such as increasing its rigidity and glass transition temperature.

An alternative to the copper-catalyzed reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes a strained cyclooctyne (B158145) and proceeds without a cytotoxic metal catalyst, making it suitable for applications in more sensitive systems. tcichemicals.com

| Reaction Type | Reactants | Key Features | Typical Conditions |

|---|---|---|---|

| CuAAC | Azide + Terminal Alkyne | High yield, high specificity, rapid kinetics. csmres.co.uk | Cu(I) catalyst (e.g., from CuSO₄/Sodium Ascorbate), room temperature, aqueous or organic solvents. organic-chemistry.org |

| SPAAC | Azide + Strained Alkyne (e.g., cyclooctyne) | Copper-free, bioorthogonal, useful for sensitive systems. tcichemicals.com | Room temperature, physiological conditions. tcichemicals.com |

The creation of functional polymers often begins with the synthesis of monomers that already contain the desired functionalities. This compound can serve as such a monomer or be incorporated into other monomer structures. The iodo group at the 3-position is particularly valuable for this purpose, as it readily participates in palladium-catalyzed cross-coupling reactions. nih.gov

For example, a Sonogashira coupling between this compound and an alkyne-containing monomer (such as ethynylstyrene) would yield a novel, bifunctional monomer. nih.gov This new monomer contains a polymerizable styrene (B11656) unit, a click-ready azide group, and the photophysically active azaindole core. Polymerization of this monomer would produce a polymer with pendant azido-azaindole groups, ready for subsequent functionalization via click chemistry.

The general synthetic strategy would involve:

Synthesis of the 7-Azaindole (B17877) Core: Numerous methods exist for constructing the 7-azaindole ring system. nih.govorganic-chemistry.orgresearchgate.net

Regioselective Iodination and Azidation: Introduction of the iodo and azido (B1232118) groups at the C3 and C4 positions, respectively. The synthesis of the related 4-iodo-7-azaindole (B1323397) is a known process. chemicalbook.com

Monomer Elaboration: Using the iodo group as a handle for Pd-catalyzed reactions (e.g., Sonogashira, Suzuki, Heck) to attach a polymerizable group.

Incorporation into Luminescent Materials and Devices

7-Azaindole and its derivatives are known for their unique photophysical properties, including strong fluorescence, making them excellent candidates for use in optoelectronic materials. rsc.orgrsc.org They have been investigated as blue emitters in Organic Light-Emitting Diodes (OLEDs). rsc.orgresearchgate.net

The 7-azaindole scaffold of this compound acts as the core chromophore. The electronic properties, and thus the luminescence characteristics (e.g., emission color, quantum yield), can be finely tuned by introducing different substituents onto this core. The iodo and azido groups serve as versatile handles for introducing this diversity.

Through reactions like Suzuki or Sonogashira coupling at the C3-iodo position, various aryl or heteroaryl groups can be appended. nih.govrsc.org These modifications can extend the π-conjugated system of the molecule, leading to a red-shift in its emission spectrum (i.e., changing the color from blue towards green or red). Similarly, reacting the C4-azide group via click chemistry to attach other conjugated moieties provides another avenue for tuning the optoelectronic properties. This modular approach allows for the creation of a library of azaindole-based dyes from a single precursor, each with distinct luminescent properties suitable for different layers (e.g., emissive layer, host material) in an OLED device. researchgate.net

Development of Photoresponsive Materials Based on Azido Photochemistry

The azido group is photoactive; upon exposure to ultraviolet (UV) light, it can be converted into a highly reactive nitrene intermediate by releasing a molecule of nitrogen gas (N₂). nih.gov This photochemical property is the basis for its use in photoresponsive or "smart" materials.

When this compound is incorporated into a polymer matrix, either as a dopant or as part of the polymer backbone, irradiation with UV light generates a highly reactive 7-azaindole-nitrene species. This nitrene can then react with its immediate surroundings. For instance, it can insert into the C-H bonds of adjacent polymer chains, forming covalent crosslinks. nih.gov This process can profoundly change the material's properties:

Solubility: Crosslinking reduces the solubility of the polymer. This is the fundamental principle behind negative-tone photoresists used in microfabrication. The areas exposed to light become insoluble and remain after development.

Mechanical Properties: The formation of a crosslinked network increases the hardness and modulus of the material.

Optical Properties: The change in chemical structure upon irradiation can alter the refractive index of the material, a property useful in writing waveguides or holographic patterns.

Self-Assembly Processes Involving this compound Derivatives for Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures held together by non-covalent interactions. The 7-azaindole nucleus is an excellent building block for supramolecular chemistry because it contains both a hydrogen bond donor (the pyrrole (B145914) N-H) and a hydrogen bond acceptor (the pyridine (B92270) N), allowing it to form stable, predictable hydrogen-bonded dimers.

Furthermore, the pyridine nitrogen makes 7-azaindole derivatives effective ligands for coordinating with metal ions. researchgate.net This property can be exploited to build complex metallosupramolecular structures like coordination polymers or discrete molecular cages.

Derivatives of this compound can be designed as sophisticated tectons (building blocks) for self-assembly. For instance, the azide group can be used to "click" the azaindole core to another molecular component that possesses complementary binding sites. The resulting molecule could then be directed to self-assemble into complex architectures. One potential design involves reacting the azide with an alkyne-functionalized bipyridine. The resulting molecule would have two distinct metal-binding sites: the original azaindole nitrogen and the newly attached bipyridine unit, enabling the formation of heterometallic coordination polymers with precisely controlled structures. researchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Azido 3 Iodo 7 Azaindole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 4-Azido-3-iodo-7-azaindole, providing detailed information about the connectivity and spatial arrangement of atoms within the molecule.

The synthesis of this compound involves the introduction of two distinct substituents, an azido (B1232118) group and an iodine atom, onto the 7-azaindole (B17877) core. NMR spectroscopy is crucial for confirming the precise location of these substituents. One-dimensional ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), allow for the unambiguous assignment of all proton and carbon signals.

For instance, the HMBC spectrum would reveal long-range correlations between the protons on the pyridine (B92270) and pyrrole (B145914) rings and the carbon atoms bearing the iodo and azido groups, thus confirming their respective positions at C3 and C4. The expected chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the azido group and the halogen atom would typically lead to a downfield shift of adjacent proton and carbon signals.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1 | ~11.5 | - |

| H2 | ~7.5 | C2: ~125 |

| H5 | ~8.2 | C3: ~85 |

| H6 | ~7.1 | C3a: ~140 |

| - | - | C4: ~130 |

| - | - | C5: ~145 |

| - | - | C6: ~118 |

| - | - | C7a: ~150 |

Note: These are predicted values based on known substituent effects on the 7-azaindole scaffold and may vary from experimental data.

The synthesis of this compound can be monitored in real-time using in-situ NMR spectroscopy. This technique allows for the observation of the disappearance of starting material signals and the concurrent appearance of product signals, providing valuable kinetic and mechanistic insights. Furthermore, in-situ NMR can aid in the identification of transient intermediates that may not be isolable. By tracking the changes in the NMR spectrum over the course of the reaction, optimal reaction conditions can be determined to maximize yield and minimize the formation of impurities.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Mechanistic Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to probe its fragmentation pathways.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₇H₄IN₅), the expected monoisotopic mass would be precisely determined, confirming the presence of iodine and the correct number of nitrogen atoms.

During the synthesis, HRMS can be coupled with liquid chromatography (LC-MS) to identify and characterize reaction intermediates and byproducts. The fragmentation patterns observed in the tandem mass spectrometry (MS/MS) spectra of these intermediates can provide valuable information about their structures and the underlying reaction mechanism. A characteristic fragmentation of the azido group is the loss of a nitrogen molecule (N₂), which would result in a specific neutral loss of 28 Da.

Interactive Table 2: Expected Mass Spectrometric Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 285.9584 |

| [M-N₂]⁺ | 257.9625 |

| [M-I]⁺ | 158.0614 |

Note: These values are calculated based on the elemental composition and may be observed in high-resolution mass spectra.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray diffraction study of this compound would provide a detailed three-dimensional model of the molecule in the solid state. This analysis would confirm the planar nature of the 7-azaindole ring system and the precise geometry of the azido and iodo substituents.

Furthermore, the crystal structure would reveal the packing of the molecules in the crystal lattice and the nature of the intermolecular forces that govern this arrangement. It is anticipated that the structure would feature hydrogen bonding involving the N-H group of the pyrrole ring and the nitrogen atoms of the pyridine ring or the azido group of neighboring molecules. Additionally, π-π stacking interactions between the aromatic rings and potential halogen bonding involving the iodine atom could play a significant role in stabilizing the crystal structure.

Interactive Table 3: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C-I Bond Length | ~2.10 Å |

| C-N (azide) Bond Length | ~1.45 Å |

| N-N (azide) Bond Lengths | ~1.24 Å and ~1.12 Å |

| Hydrogen Bond (N-H···N) Distance | ~2.9 - 3.2 Å |

Note: These are typical values for similar organic compounds and would be precisely determined by X-ray crystallographic analysis.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the conformational analysis of this compound. These methods probe the vibrational modes of a molecule, which are sensitive to its structure, bonding, and local environment.

The vibrational spectrum of this compound is expected to be rich and complex, with characteristic bands arising from the azaindole core and its substituents. The azido (-N₃) group is a particularly strong chromophore in IR spectroscopy. Its asymmetric stretching vibration typically appears as a strong, sharp band in the region of 2100-2160 cm⁻¹. The corresponding symmetric stretch is often weaker in the IR spectrum but can be more prominent in the Raman spectrum, usually found between 1250 and 1350 cm⁻¹. Bending modes of the azido group are expected at lower frequencies, typically in the 500-700 cm⁻¹ range.

The carbon-iodine (C-I) stretching vibration is anticipated to be found in the far-infrared region, generally below 600 cm⁻¹. Its position can be influenced by coupling with other vibrational modes. The 7-azaindole ring itself will exhibit a series of characteristic vibrations. These include N-H stretching of the pyrrole moiety, typically observed as a broad band around 3100-3500 cm⁻¹ in the IR spectrum, and various C-H and C=C stretching and bending modes associated with the aromatic rings.

Conformational analysis can be aided by computational studies, which can predict the vibrational frequencies for different possible conformations of the molecule. By comparing the calculated spectra with experimental data, the most likely conformation in the solid state or in solution can be determined.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| Azido (-N₃) | Asymmetric Stretch | 2100 - 2160 | IR, Raman |

| Azido (-N₃) | Symmetric Stretch | 1250 - 1350 | Raman |

| Azido (-N₃) | Bending | 500 - 700 | IR, Raman |

| Carbon-Iodine (C-I) | Stretch | < 600 | IR, Raman |

| Pyrrole N-H | Stretch | 3100 - 3500 | IR |

| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C | Stretch | 1400 - 1600 | IR, Raman |

Electrochemical Methods for Redox Characterization and Electron Transfer Studies

Electrochemical methods, such as cyclic voltammetry (CV), are invaluable for characterizing the redox properties of this compound and for studying its electron transfer capabilities. These techniques provide information on the oxidation and reduction potentials of the molecule, which are crucial for understanding its electronic structure and its potential applications in areas like organic electronics or as a redox-active label.

The 7-azaindole core is known to be electrochemically active. The introduction of an electron-withdrawing azido group and a bulky iodo substituent at the 4- and 3-positions, respectively, is expected to significantly influence the redox potentials compared to the parent 7-azaindole. The azido group, being strongly electron-withdrawing, would likely make the oxidation of the azaindole ring more difficult (i.e., shift the oxidation potential to more positive values). Conversely, it may facilitate reduction.

A typical cyclic voltammogram of this compound would be expected to show at least one oxidation wave corresponding to the removal of an electron from the π-system of the azaindole ring. The reversibility of this wave would provide information about the stability of the resulting radical cation. On the reduction side, one might observe processes related to the reduction of the azido group or the azaindole nucleus. The reduction of aryl azides can be complex, sometimes involving the loss of N₂ to form a nitrene intermediate.

By varying the scan rate in a CV experiment, it is possible to study the kinetics of electron transfer and to identify any coupled chemical reactions that may occur after the initial oxidation or reduction event. Such studies are fundamental to understanding the reactivity of the molecule in different electronic states.

Table 2: Hypothetical Redox Potentials for this compound and Related Compounds

| Compound | Oxidation Potential (V vs. ref) | Reduction Potential (V vs. ref) | Notes |

| 7-Azaindole | Epa ≈ +1.2 | N/A | Irreversible oxidation. |

| This compound | > +1.2 (predicted) | Potentially accessible | The electron-withdrawing groups are expected to increase the oxidation potential. The reduction of the azido group may be observable. |

Computational and Theoretical Investigations of 4 Azido 3 Iodo 7 Azaindole Reactivity and Structure

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to investigating the molecular properties of 4-azido-3-iodo-7-azaindole. researchgate.netmdpi.com DFT methods offer a favorable balance between computational cost and accuracy, making them suitable for studying the geometry, electronic properties, and reactivity of medium-sized organic molecules. nih.gov Functionals such as B3LYP, often paired with basis sets like 6-311G(d,p), are commonly used to model such systems and predict various chemical properties, including chemical potential, hardness, and electrophilicity. rsc.org

DFT calculations are instrumental in determining the optimized ground-state geometry of this compound. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. A critical aspect of this analysis is the study of the frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ajchem-a.com

The energy and spatial distribution of these orbitals are key determinants of the molecule's reactivity and electronic properties. The HOMO is associated with the ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is associated with the ability to accept electrons, highlighting regions prone to nucleophilic attack. For this compound, the HOMO is expected to have significant contributions from the electron-rich pyrrole (B145914) ring and the azido (B1232118) group, while the LUMO is likely distributed over the bicyclic aromatic system, influenced by the electron-withdrawing nature of the iodine and pyridine (B92270) nitrogen atoms.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. The introduction of both an azido group and an iodine atom to the 7-azaindole (B17877) core is expected to modulate this gap significantly compared to the parent molecule.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.58 | Highest Occupied Molecular Orbital; associated with electron-donating capability. |

| LUMO | -1.75 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.83 | Indicator of chemical reactivity and stability. |

DFT calculations are a powerful tool for mapping out potential reaction pathways and understanding reaction mechanisms. nih.gov For this compound, this includes modeling reactions such as the thermal or photochemical decomposition of the azide (B81097), cycloaddition reactions involving the azide, and cross-coupling reactions at the C-I bond.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. The transition state, a first-order saddle point on this surface, represents the energy maximum along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, which is a critical factor in determining the reaction rate. DFT simulations can accelerate the understanding of reaction steps, including processes like C-H activation, insertion, and reductive elimination, by calculating the Gibbs free energies of intermediates and transition states. nih.gov This predictive capability allows chemists to assess the feasibility of different synthetic routes and predict the formation of specific products.

The 7-azaindole scaffold can exist in different tautomeric forms, primarily the 1H- and 7H-tautomers, which involve the migration of a proton between the N1 and N7 atoms. researchgate.net Quantum chemical calculations can accurately predict the relative stabilities of these tautomers for this compound. The electronic effects of the azido and iodo substituents will influence the proton affinity of the nitrogen atoms, thereby affecting the tautomeric equilibrium. In the excited state, this equilibrium can shift, a phenomenon that has been studied in the 7-azaindole dimer. researchgate.netsigmaaldrich.com

Furthermore, computational methods can be used to quantify the aromaticity of the fused-ring system. Techniques such as Nucleus-Independent Chemical Shift (NICS) calculations provide a magnetic criterion for aromaticity. By placing a "ghost" atom at the center of each ring, the magnetic shielding can be calculated; a significant negative value is indicative of aromatic character. This analysis can reveal how the substituents and the position of the pyrrolic proton in different tautomers modulate the aromaticity of the pyridine and pyrrole rings.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. matlantis.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational flexibility and intermolecular interactions. nih.gov

For this compound, MD simulations can explore the conformational space, particularly the rotational freedom of the C4-N(azido) bond and the orientation of the azide group relative to the aromatic plane. This is crucial for understanding how the molecule's shape changes in different environments.

MD is also exceptionally useful for studying non-covalent interactions. Simulations can model how molecules of this compound interact with each other in the solid state or in solution. A key interaction for 7-azaindole derivatives is the formation of hydrogen-bonded dimers via the N1-H and N7 atoms, which serves as a classic model for DNA base pairing. mdpi.com MD simulations can reveal the stability, geometry, and dynamics of these dimers and other aggregates. nih.gov They can also model interactions with solvent molecules, which is essential for understanding solubility and behavior in a biological context.

| Parameter | Value/Setting | Purpose |

|---|---|---|

| Force Field | AMBER / GROMOS | Defines the potential energy function for atoms and bonds. |

| Solvent Model | TIP3P Water | Explicitly models the solvent environment. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 300 K | Simulates physiological or room temperature conditions. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

| Simulation Time | 100 ns | Duration over which the system's dynamics are observed. |

Modeling of Spectroscopic Signatures for Comparative Analysis

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By modeling spectroscopic signatures, theoretical results can be directly compared with experimental measurements to confirm molecular structure and understand electronic transitions. researchgate.netnih.gov

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. mdpi.com This theoretical spectrum can be compared with experimental IR and Raman spectra to assign specific peaks to the vibrational modes of the molecule, such as the N-H stretch, the asymmetric and symmetric stretches of the azide group (N₃), and various C-C and C-N stretching and bending modes within the aromatic rings.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic excitation energies and oscillator strengths. researchgate.net This allows for the prediction of the UV-Vis absorption spectrum, helping to assign absorption bands to specific electronic transitions, such as π→π* transitions within the azaindole ring system. This is particularly useful for understanding how substituents alter the photophysical properties of the chromophore. researchgate.net

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) methods combined with DFT can predict the ¹H and ¹³C NMR chemical shifts. These predicted values are often in excellent agreement with experimental data and are crucial for structural elucidation.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3450 | 3400 - 3500 | Pyrrole N-H stretch |

| νₐₛ(N₃) | 2125 | 2100 - 2160 | Asymmetric azide stretch |

| νₛ(N₃) | 1290 | 1250 - 1350 | Symmetric azide stretch |

| ν(C=C/C=N) | 1610 | 1580 - 1640 | Aromatic ring stretching |

In Silico Prediction of Regioselectivity and Reactivity Trends

Electrostatic Potential (ESP) Mapping: The ESP can be calculated and mapped onto the molecule's electron density surface. dtic.mil This visualization clearly identifies electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions. Nucleophilic sites, such as the pyridine nitrogen (N7), and electrophilic sites can be readily distinguished, providing a guide for where electrophiles and nucleophiles will preferentially attack.

Fukui Functions and Dual Descriptors: These reactivity indices, derived from conceptual DFT, provide a more quantitative measure of local reactivity. They can predict the most likely sites for nucleophilic, electrophilic, and radical attack on an atom-by-atom basis.

Frontier Molecular Orbital Analysis: The spatial distribution of the HOMO and LUMO can predict the outcome of pericyclic reactions and interactions with other reagents. For instance, in a [3+2] cycloaddition involving the azide group, the orbital coefficients on the terminal nitrogen atoms can help predict the regioselectivity of the addition to an alkene or alkyne. Similarly, analysis of the LUMO can predict the most favorable site for nucleophilic aromatic substitution. Predictive software can be used to determine likely sites of metabolism, which often correspond to the most reactive positions in the molecule. nih.gov

Future Directions and Emerging Research Avenues for 4 Azido 3 Iodo 7 Azaindole

Development of Advanced Orthogonal Chemical Tools